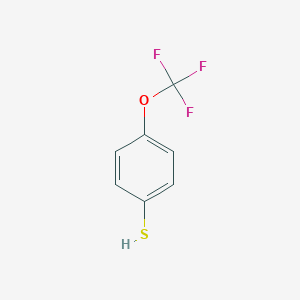

4-(Trifluoromethoxy)thiophenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(trifluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVNSRJPBXPZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380492 | |

| Record name | 4-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169685-29-4 | |

| Record name | 4-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Thiophenols in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)thiophenol

For researchers and professionals in drug development and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Within this context, 4-(Trifluoromethoxy)thiophenol emerges as a pivotal, yet sparsely documented, building block. Its structure, featuring a reactive thiol group and a trifluoromethoxy (-OCF3) moiety, presents a valuable scaffold for synthesizing advanced pharmaceutical and agrochemical agents.[1][2]

The trifluoromethoxy group is particularly noteworthy. It acts as a "super-lipophilic" bioisostere of a methoxy group and can significantly enhance a molecule's ability to cross biological membranes. However, a comprehensive, centralized guide on the core physical properties of 4-(Trifluoromethoxy)thiophenol is conspicuously absent in readily available literature.

To address this gap and provide a functional, in-depth resource, this guide will not only consolidate the known data for 4-(Trifluoromethoxy)thiophenol but also draw expert, comparative insights from its well-characterized structural analogue, 4-(Trifluoromethyl)thiophenol. By examining these compounds in parallel, we can better understand the nuanced structure-property relationships that govern their behavior and utility, providing a robust framework for their application in research.

Core Physicochemical Properties: A Comparative Analysis

The physical characteristics of a chemical entity are paramount, dictating its handling, reactivity, and suitability for various applications. The following table summarizes the available quantitative data for both 4-(Trifluoromethoxy)thiophenol and its -CF3 analogue, providing a direct comparison.

| Property | 4-(Trifluoromethoxy)thiophenol | 4-(Trifluoromethyl)thiophenol |

| CAS Number | 169685-29-4 | 825-83-2[3][4] |

| Molecular Formula | C₇H₅F₃OS[5] | C₇H₅F₃S[3][4] |

| Molecular Weight | 194.17 g/mol [5][6] | 178.17 g/mol [3] |

| Appearance | Not specified; likely a liquid | Clear, colorless to light yellow liquid[3][7] |

| Boiling Point | 64-66°C at 15 mmHg (torr)[5][6] | 68-72°C at 15 mmHg[3][8] |

| Density | 1.363 g/cm³ (Predicted)[5][6] | 1.3 g/cm³[3][8] |

| Flash Point | 64°C[5] | 66-68°C at 15 mmHg[3][8] |

| pKa | Not available | 5.60 ± 0.10 (Predicted)[3][8] |

| Solubility | Soluble in organic solvents[9] | Insoluble in water[3][10] |

| Refractive Index | 1.4745[6] | 1.492 - 1.494[3][8] |

| Odor | Not specified; likely strong | Stench[3][10] |

| Sensitivity | Air Sensitive[6] | Air Sensitive[7][10] |

Structure-Property Relationship Analysis: The -OCF₃ vs. -CF₃ Substituent Effect

The subtle difference between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group imparts significant changes to the molecule's electronic and steric profile. Understanding these differences is critical for predicting reactivity and biological activity.

-

Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). The trifluoromethoxy group is also strongly electron-withdrawing inductively, but the presence of the oxygen atom with its lone pairs introduces a competing, albeit weak, electron-donating resonance effect. This makes the -CF₃ group a stronger deactivator of the aromatic ring and is predicted to have a more pronounced effect on the acidity of the thiol proton. A lower pKa would be expected for 4-(trifluoromethyl)thiophenol compared to its -OCF₃ counterpart, as the stronger electron withdrawal stabilizes the resulting thiolate anion more effectively.

-

Lipophilicity: Both substituents dramatically increase lipophilicity (fat-solubility) compared to a non-fluorinated analogue. This property is crucial in drug design for enhancing membrane permeability and improving pharmacokinetic profiles. The -OCF₃ group is often considered more lipophilic than the -CF₃ group, which can be a key consideration when fine-tuning a drug candidate's properties.

Caption: Key structural differences between the two thiophenol analogues.

Experimental Methodologies for Property Determination

To ensure the trustworthiness and reproducibility of physicochemical data, standardized, self-validating protocols are essential. Below are detailed methodologies for determining key properties of functionalized thiophenols.

Protocol 1: Determination of Acidity (pKa) via Potentiometric Titration

The acidity of the thiol proton is a critical parameter influencing its nucleophilicity and its ionization state at physiological pH.

Causality: This method relies on the neutralization reaction between the acidic thiol and a strong base. By monitoring the pH as a function of the volume of base added, a titration curve is generated. The pKa is the pH at which exactly half of the thiol has been neutralized (the half-equivalence point), as defined by the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~0.1 mmol of the thiophenol and dissolve it in a suitable solvent system (e.g., 50:50 ethanol/water) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4, 7, 10) and place the electrode in the solution.

-

Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH, in a calibrated burette.

-

Execution: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot pH (y-axis) versus titrant volume (x-axis). Determine the equivalence point (the point of steepest inflection). The volume of titrant at the half-equivalence point corresponds to the pKa.

Caption: Workflow for determining pKa via potentiometric titration.

Protocol 2: Spectroscopic Characterization (NMR & IR)

Spectroscopy provides an unambiguous fingerprint of a molecule's structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum for 4-(Trifluoromethoxy)thiophenol would show two doublets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the benzene ring. The thiol proton (-SH) would appear as a singlet, whose chemical shift is highly dependent on concentration and solvent.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. A sharp singlet would be observed, confirming the presence of the -OCF₃ group. Its chemical shift provides information about the electronic environment.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, with the carbon attached to the -OCF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

A weak but sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H bond stretch.

-

Strong, broad absorption bands in the 1100-1300 cm⁻¹ region are definitive indicators of C-F bonds within the trifluoromethoxy group.

-

Applications, Safety, and Handling

Applications in Research and Development: Both 4-(Trifluoromethoxy)thiophenol and 4-(Trifluoromethyl)thiophenol are valuable intermediates in organic synthesis.[10][11] Their primary application lies in the construction of more complex molecules for the pharmaceutical and agrochemical industries.[7][9] The reactive thiol group can readily participate in nucleophilic substitution or addition reactions, allowing for the strategic introduction of the fluorinated phenylthio moiety into a target structure. This is often done to enhance metabolic stability and increase the lipophilicity of a potential drug candidate, improving its overall efficacy and pharmacokinetic profile.[7]

Safety and Handling:

-

Toxicity and Irritation: These compounds are considered harmful or toxic if swallowed, inhaled, or in contact with skin.[4] They are known to cause skin and serious eye irritation.[4]

-

Odor: Thiophenols possess a powerful and unpleasant stench. All work should be conducted in a well-ventilated fume hood.[3][10]

-

Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and protective clothing when handling these materials.

-

Sensitivity: These compounds are sensitive to air and can oxidize over time.[7][10]

Storage: For long-term stability, 4-(Trifluoromethoxy)thiophenol and its analogues should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] Refrigeration at 2-8°C is recommended to minimize degradation.[3][7][8] They should be stored away from strong oxidizing agents, with which they are incompatible.[7]

References

-

ChemBK. (2024). 4-(Trifluoromethyl)thiophenol. Retrieved from [Link]

-

Felton, D. (2021). Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136653, 4-(Trifluoromethyl)thiophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ACS Publications. (2024). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(TRIFLUOROMETHYL)THIOPHENOL price,buy 4-(TRIFLUOROMETHYL)THIOPHENOL - chemicalbook [chemicalbook.com]

- 4. 4-(Trifluoromethyl)thiophenol | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-(TRIFLUOROMETHYL)THIOPHENOL CAS#: 825-83-2 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-(Trifluoromethyl)thiophenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 4-(TRIFLUOROMETHYL)THIOPHENOL | 825-83-2 [chemicalbook.com]

Comprehensive Technical Profile: 4-(Trifluoromethoxy)thiophenol

The following technical guide details the structural, physiochemical, and synthetic profile of 4-(Trifluoromethoxy)thiophenol , a critical fluorinated building block in modern medicinal chemistry.

The "Super-Lipophilic" Bioisostere for Drug Discovery

Executive Summary

4-(Trifluoromethoxy)thiophenol (CAS: 169685-29-4 ) is a specialized organosulfur intermediate used primarily to introduce the trifluoromethoxy (–OCF₃) motif into pharmaceutical scaffolds. This moiety is chemically distinct from its trifluoromethyl (–CF₃) analogue; the oxygen spacer alters the electronic induction and significantly boosts lipophilicity without imposing the same steric rigidity.

In drug design, this compound serves as a high-value tool for modulating DMPK (Drug Metabolism and Pharmacokinetics) properties, specifically for enhancing blood-brain barrier (BBB) permeability and blocking metabolic oxidation at the para-position of aromatic rings.

Chemical Identity & Physiochemical Properties[2][3]

Core Identification Data

| Parameter | Technical Specification |

| IUPAC Name | 4-(Trifluoromethoxy)benzenethiol |

| CAS Number | 169685-29-4 |

| Molecular Formula | C₇H₅F₃OS |

| Molecular Weight | 194.17 g/mol |

| SMILES | C1=CC(=CC=C1OC(F)(F)F)S |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Odor | Characteristic pungent thiol (Stench) |

Electronic & Steric Profile

The –OCF₃ group is often termed a "super-halogen" or "pseudo-halogen" because its electronic properties mimic Chlorine, but its lipophilicity far exceeds it.[1]

| Substituent | Hammett | Hansch | Steric Bulk ( |

| –OCF₃ | 0.35 | +1.04 | High (Conformational flexibility) |

| –CF₃ | 0.54 | +0.88 | High (Rigid) |

| –Cl | 0.23 | +0.71 | Moderate |

| –SCH₃ | 0.00 | +0.61 | Moderate |

Key Insight: The Hansch

Synthetic Methodologies

Two primary routes are validated for the synthesis of 4-(Trifluoromethoxy)thiophenol. The choice depends on the availability of starting materials (Aniline vs. Sulfonyl Chloride).

Route A: Reduction of Sulfonyl Chloride (Preferred for Scale)

This method is generally cleaner and avoids the formation of explosive diazonium intermediates.

-

Precursor: 4-(Trifluoromethoxy)benzenesulfonyl chloride.

-

Reagents: Zinc dust / Sulfuric acid (Zn/H₂SO₄) or Lithium Aluminum Hydride (LiAlH₄).

-

Mechanism: Reductive cleavage of the S–Cl and S=O bonds to the thiol (S–H).

Route B: Diazotization-Xanthate (Leuckart Thiophenol Synthesis)

Used when the aniline precursor is more accessible.

-

Precursor: 4-(Trifluoromethoxy)aniline.

-

Step 1: Diazotization with NaNO₂/HCl at 0°C.

-

Step 2: Reaction with Potassium Ethyl Xanthate to form the aryl xanthate.

-

Step 3: Base hydrolysis (KOH) to yield the thiolate, followed by acidification.

Visualization: Synthetic Workflow

The following diagram outlines the logic flow for synthesizing and utilizing this building block.

Caption: Comparative synthetic pathways for 4-(Trifluoromethoxy)thiophenol. Route A is preferred for safety and scalability.

Reactivity & Functionalization

As a nucleophile, 4-(Trifluoromethoxy)thiophenol exhibits reactivity typical of electron-deficient thiophenols.

Nucleophilic Aromatic Substitution (S_NAr)

Due to the electron-withdrawing nature of the –OCF₃ group (

-

Protocol Note: Use polar aprotic solvents (DMF, DMSO) and carbonate bases (K₂CO₃, Cs₂CO₃) to enhance the nucleophilicity of the sulfur.

Oxidation Sensitivity (Disulfide Formation)

Like all thiols, this compound is prone to oxidative dimerization to form Bis(4-(trifluoromethoxy)phenyl) disulfide .

-

Handling: Store under inert atmosphere (Argon/Nitrogen).

-

Restoration: If the liquid turns cloudy or solidifies unexpectedly, treat with a reducing agent (e.g., DTT or Phosphines) to regenerate the free thiol before use.

Medicinal Chemistry Applications

Metabolic Stability (The "Para-Blocker")

The primary metabolic pathway for many aromatic drugs is oxidation at the para-position by Cytochrome P450 enzymes.

-

Mechanism: The –OCF₃ group is metabolically robust.[2][3] It blocks this position, extending the half-life (

) of the drug. -

Advantage over –F: While a single Fluorine atom can block metabolism, it is sometimes small enough to be bypassed or ejected. The –OCF₃ group provides a larger, more lipophilic shield.[1]

Lipophilicity Modulation

The –OCF₃ group is unique in that it lies out of the plane of the benzene ring (orthogonal conformation) to minimize steric clash with ortho-protons. This conformational twist, combined with high lipophilicity, can disrupt planar stacking interactions and improve solubility in lipid membranes, facilitating BBB penetration.

Bioisostere Example

It is often used as a bioisostere for:

-

Chlorine (–Cl): Similar electronics, but –OCF₃ adds much more lipophilicity.[1]

-

Trifluoromethyl (–CF₃): Similar lipophilicity, but –OCF₃ is an electron donor by resonance (though net withdrawing by induction), whereas –CF₃ is purely withdrawing. This subtle electronic difference allows fine-tuning of pKa in adjacent functional groups.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Stench: Possesses a potent, disagreeable odor.

-

-

Precautions:

-

Fume Hood: Mandatory. The odor threshold is extremely low; trace vapors can contaminate an entire laboratory floor.

-

Bleach Trap: All glassware and waste should be treated with a bleach solution (Sodium Hypochlorite) to oxidize the thiol to the odorless sulfonic acid before disposal.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136653, 4-(Trifluoromethyl)thiophenol. (Note: Closely related structure for property comparison). Retrieved from .

-

Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. ChemBioChem.[4] (Definitive review on OCF3 electronic properties).

- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book. (Source of Hansch Pi values).

-

Sigma-Aldrich. Product Specification: 4-(Trifluoromethoxy)benzenethiol, CAS 169685-29-4. Retrieved from .

-

GuideChem. Safety Data Sheet and Synthesis Routes for Fluorinated Thiophenols. Retrieved from .

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 4-(Trifluoromethoxy)thiophenol: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth analysis of 4-(Trifluoromethoxy)thiophenol, a key building block in modern medicinal chemistry and agrochemical synthesis. We will explore its unique physicochemical properties, detail a representative synthetic protocol, and discuss its strategic application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages conferred by the trifluoromethoxy moiety.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of drug design, the strategic modification of molecular scaffolds to enhance biological activity and physicochemical properties is paramount.[1] The trifluoromethoxy (-OCF₃) group, a fluorinated functional group, has garnered significant attention for its ability to productively influence a molecule's characteristics.[2] Its incorporation into a parent molecule, such as thiophenol, creates a versatile intermediate with high utility.

The -OCF₃ group is particularly valued for its unique electronic properties, metabolic stability, and its role in modulating lipophilicity.[2][3] For instance, in the neuroprotective drug Riluzole, the trifluoromethoxy group enhances lipophilicity and membrane permeability, which is critical for crossing the blood-brain barrier.[3] It also confers metabolic stability by resisting enzymatic degradation, thereby improving the drug's bioavailability and half-life.[3] 4-(Trifluoromethoxy)thiophenol serves as a critical precursor for introducing this advantageous group into a wide array of complex molecules.

Physicochemical Properties and Characterization

Understanding the fundamental properties of 4-(Trifluoromethoxy)thiophenol is essential for its effective handling, reaction planning, and analytical characterization. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 194.17 g/mol | [4][5][6] |

| Molecular Formula | C₇H₅F₃OS | [4][5][6] |

| CAS Number | 169685-29-4 | [4][5] |

| Boiling Point | 64-66°C at 15 mmHg | [5] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 5.99 ± 0.10 | |

| Refractive Index | 1.4745 | |

| Appearance | Clear liquid |

Causality Behind Properties:

-

High Lipophilicity (XLogP3: 3.50[5]): The trifluoromethoxy group significantly increases the lipophilicity compared to a simple methoxy or hydroxyl group. This is a direct result of replacing hydrogen atoms with highly electronegative fluorine atoms. This property is crucial for enhancing a drug candidate's ability to cross lipid membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The C-F bonds in the -OCF₃ group are resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s), which often target more labile C-H or O-CH₃ bonds. This inherent stability leads to longer in-vivo half-lives for drugs containing this moiety.[3]

-

Air & Stench Sensitivity: As a thiol (mercaptan), this compound is susceptible to oxidation in air, which can lead to the formation of disulfide bonds. This necessitates handling under an inert atmosphere. The characteristic strong and unpleasant odor is also typical of low molecular weight thiols.

Synthesis and Purification: A Representative Protocol

4-(Trifluoromethoxy)thiophenol is a valuable organic and pharmaceutical intermediate. While multiple proprietary synthetic routes exist, a common approach involves the transformation of a more readily available precursor. The following is a detailed, representative protocol for its synthesis, designed to be a self-validating system through integrated analytical checkpoints.

Synthetic Workflow Overview

The diagram below illustrates a logical workflow for the synthesis and purification of 4-(Trifluoromethoxy)thiophenol, starting from a common precursor.

Caption: Representative workflow for the synthesis and purification of 4-(Trifluoromethoxy)thiophenol.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a well-equipped laboratory with appropriate safety measures.

Objective: To synthesize, purify, and characterize 4-(Trifluoromethoxy)thiophenol.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Ethyl Xanthate (KEX)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Protocol:

-

Diazotization (Formation of Diazonium Salt):

-

In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in an aqueous solution of HCl.

-

Cool the mixture to 0-5°C in an ice-salt bath. Causality: Low temperatures are critical to prevent the unstable diazonium salt from decomposing.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Thiolation (Xanthate Displacement):

-

In a separate vessel, dissolve potassium ethyl xanthate (1.1 equivalents) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. Vigorous nitrogen evolution will be observed. Causality: This is a Sandmeyer-type reaction where the diazonium group is displaced by the xanthate nucleophile.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. An oily product, the xanthate ester, should form.

-

-

Hydrolysis to Thiol:

-

Separate the organic layer containing the xanthate ester.

-

Add an aqueous solution of sodium hydroxide (e.g., 2M) and heat the mixture under reflux for 4-6 hours to hydrolyze the ester to the corresponding thiolate salt.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Isolation:

-

Transfer the cooled mixture to a separatory funnel.

-

Carefully acidify the aqueous layer with cold, dilute HCl until it is acidic (pH ~2-3), which protonates the thiolate to the desired thiophenol.

-

Extract the product into an organic solvent like diethyl ether (3x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization (Self-Validation):

-

The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at 64-66°C at 15 mmHg.

-

Trustworthiness Check: The identity and purity of the final product must be confirmed using standard analytical techniques (e.g., ¹H NMR, ¹⁹F NMR, GC-MS) to validate the success of the synthesis.

-

Applications in Research and Drug Development

4-(Trifluoromethoxy)thiophenol is primarily used as an intermediate to install the 4-(trifluoromethoxy)phenylthio moiety into target molecules. This is particularly relevant in agrochemicals and pharmaceuticals.

Agrochemicals

Literature reports indicate that 4-(trifluoromethoxy)thiophenol can be used to prepare quinoline derivatives that function as potent insecticides and acaricides.[7] In one example, it is reacted to form an oxygen, oxygen-dimethyl ether-2,3,7-trimethyl-6-(4-(trifluoromethoxy)phenylthio)quinolin-4-yl thiophosphate compound.[7] The trifluoromethoxy group in this context likely contributes to the compound's potency, stability, and ability to penetrate the target pest.

Drug Discovery and Medicinal Chemistry

The true value for researchers lies in its role as a building block for novel therapeutics. The trifluoromethyl and trifluoromethoxy groups are privileged structural fragments in medicinal chemistry.[1][2] They are used to modulate the pharmacological properties of lead compounds due to their unique characteristics, including volume, lipophilicity, and metabolic stability.[2]

Logical Application in Drug Design: The diagram below outlines the strategic rationale for using this compound in a drug discovery program.

Caption: Strategic incorporation of the 4-(trifluoromethoxy)phenylthio moiety in drug design.

By reacting 4-(Trifluoromethoxy)thiophenol with a lead compound (often containing a leaving group like a halide), chemists can synthesize new analogues. The goal is to improve pharmacokinetic characteristics, which are critical for transforming a compound into a viable drug candidate.[1]

Safety, Handling, and Storage

Proper handling of 4-(Trifluoromethoxy)thiophenol is crucial due to its potential hazards.

-

Hazards: The compound is classified as harmful if swallowed.[5] It is also an irritant, with hazard statements indicating it can cause skin and eye irritation and may cause respiratory irritation.[8] Like many thiols, it has a powerful and unpleasant stench.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat.[8]

-

Handling: Avoid contact with skin and eyes.[8] Use only non-sparking tools and take measures to prevent static discharge.[9] The compound is air sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] It is often recommended to keep the material refrigerated and protected from ignition sources.[9][10]

Conclusion

4-(Trifluoromethoxy)thiophenol is more than just a chemical reagent; it is a strategic tool for molecular design. Its defining feature, the trifluoromethoxy group, offers a reliable method for enhancing the metabolic stability and lipophilicity of parent molecules—two cornerstones of modern drug and agrochemical development. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to effectively utilize this potent building block in the creation of next-generation chemical entities.

References

-

Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. [Link]

-

4-(Trifluoromethyl)thiophenol | C7H5F3S | CID 136653 - PubChem - NIH. [Link]

-

4-(Trifluoromethyl)thiophenol - ChemBK. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF - ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

-

Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethoxy)thiophenol | CAS 169685-29-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. echemi.com [echemi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

An In-depth Technical Guide to 4-(Trifluoromethoxy)thiophenol: A Key Building Block in Specialty Chemical Synthesis

Executive Summary: This guide provides a comprehensive technical overview of 4-(Trifluoromethoxy)thiophenol (CAS No. 169685-29-4), a specialized aromatic thiol of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental properties, characteristic reactivity, detailed synthetic applications, analytical profile, and critical safety protocols. The strategic incorporation of the trifluoromethoxy (-OCF₃) group imparts unique electronic and lipophilic properties, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document serves as a senior-level resource for scientists and drug development professionals seeking to leverage this reagent in their research programs.

In the landscape of modern drug discovery and agrochemical design, the strategic use of fluorine-containing functional groups is a cornerstone for optimizing molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered extensive attention for its unique combination of characteristics.[1] It is a highly lipophilic and metabolically stable moiety that can significantly enhance a molecule's membrane permeability, binding affinity, and pharmacokinetic profile.[2] When appended to a versatile scaffold like thiophenol, the resulting molecule, 4-(Trifluoromethoxy)thiophenol, becomes a powerful synthetic intermediate. The thiol group provides a reactive handle for nucleophilic substitution and coupling reactions, allowing for its seamless integration into complex molecular architectures.

Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is 4-(Trifluoromethoxy)benzenethiol .[3] It is also commonly referred to as 4-(Trifluoromethoxy)thiophenol. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 169685-29-4 | [4][5] |

| Molecular Formula | C₇H₅F₃OS | [4][5] |

| Molecular Weight | 194.17 g/mol | [5] |

| Appearance | Brown Liquid | [3] |

| Primary Use | For Research Use Only | [5] |

Core Reactivity and Synthetic Utility

The primary synthetic value of 4-(Trifluoromethoxy)thiophenol stems from the nucleophilicity of the thiol (-SH) group. This functionality allows the molecule to act as a potent building block in a variety of carbon-sulfur bond-forming reactions, which are fundamental in the synthesis of numerous bioactive compounds.[6]

Key reactions include:

-

S-Alkylation: Reaction with alkyl halides or other electrophiles under basic conditions to form thioethers.

-

S-Arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation) with aryl halides to form diaryl sulfides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Oxidation: Controlled oxidation can yield the corresponding disulfide, or further oxidation can produce sulfonic acids.

The diagram below illustrates the central role of 4-(Trifluoromethoxy)thiophenol as a nucleophilic sulfur source for creating more complex derivatives.

Experimental Protocol: Application in Agrochemical Synthesis

4-(Trifluoromethoxy)thiophenol serves as a crucial intermediate in the synthesis of complex heterocyclic compounds, such as quinoline derivatives used in insecticides and acaricides.[7] The following protocol is adapted from the literature and demonstrates its practical application.[7]

Workflow: Synthesis of a Quinolone Insecticide Precursor

The overall process involves a multi-step sequence where the thiophenol is first used to construct a substituted aniline, which is then cyclized to form the core quinoline structure.

Step-by-Step Methodology: Synthesis of 6-(4-(trifluoromethoxy)phenylthio)-2,3,7-trimethylquinolin-4-ol[7]

-

Rationale: This procedure exemplifies a classic quinoline synthesis (the Conrad-Limpach reaction), where the custom-synthesized aniline derivative dictates the final substitution pattern. Polyphosphoric acid (PPA) is employed as both the solvent and the acidic catalyst required for the high-temperature cyclization and dehydration steps.

-

Step 1: Preparation of 3-methyl-4-(4-(trifluoromethoxy)phenylthio)aniline

-

This precursor is typically synthesized via nucleophilic aromatic substitution, where 4-(trifluoromethoxy)thiophenol displaces a leaving group (e.g., a halogen) on a suitably substituted nitrobenzene ring, followed by reduction of the nitro group to an amine. This step is provided as a conceptual starting point, as the reference begins with the aniline derivative.[7]

-

-

Step 2: Cyclization to form the Quinolone Core

-

Reaction Setup: In a suitable reaction vessel, heat 11.5 g of polyphosphoric acid to 150°C with mechanical stirring.

-

Reagent Addition: Prepare a mixture of 7.2 g (0.024 mol) of 3-methyl-4-(4-(trifluoromethoxy)phenylthio)aniline and 7.9 g (0.055 mol) of ethyl 2-methylacetoacetate. Add this mixture dropwise to the hot polyphosphoric acid.

-

Causality Note: The dropwise addition controls the exothermic nature of the initial condensation reaction between the aniline and the β-ketoester.

-

-

Reaction: Stir the resulting mixture vigorously at 150-160°C for 3 hours. During this time, ethanol, a byproduct of the condensation and cyclization, will distill from the reaction mixture.

-

Work-up and Isolation: After 3 hours, cool the reaction mixture slightly and pour it carefully into 500 mL of ice water containing 6 mL of concentrated hydrochloric acid.

-

Causality Note: Pouring the viscous PPA mixture into ice water simultaneously hydrolyzes the PPA and precipitates the organic product, which is insoluble in the acidic aqueous medium.

-

-

Purification: Collect the resulting solid precipitate by filtration. Recrystallize the crude product from a methanol/water solvent system to yield the pure 6-(4-(trifluoromethoxy)phenylthio)-2,3,7-trimethylquinolin-4-ol.

-

Analytical and Spectroscopic Profile

Proper characterization is essential to confirm the identity and purity of 4-(Trifluoromethoxy)thiophenol. Below are the expected spectroscopic signatures based on its structure.

| Technique | Expected Characteristics |

| FTIR | Weak S-H stretch (~2550-2600 cm⁻¹), strong, broad C-F stretches (~1100-1300 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-O stretch. |

| ¹H NMR | Aromatic region showing a typical AA'BB' pattern (two doublets, integrating to 2H each) due to the para-substitution. A broad singlet for the thiol proton (-SH), which is exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the aromatic carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A single, sharp signal corresponding to the three equivalent fluorine atoms of the -OCF₃ group. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 194. |

Safety, Handling, and Storage

As a reactive thiol, 4-(Trifluoromethoxy)thiophenol requires careful handling to ensure laboratory safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid ingestion and inhalation.[3] The compound is classified as harmful if swallowed or in contact with skin.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Thiols are susceptible to air oxidation, which forms disulfides. Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice to preserve purity.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and reactive metals.

Conclusion

4-(Trifluoromethoxy)thiophenol is a high-value, specialized chemical intermediate whose utility is rooted in the powerful combination of a reactive thiol handle and the property-enhancing trifluoromethoxy group. Its application as a building block in the synthesis of complex agrochemicals highlights its importance for research and development professionals. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, enables its effective and safe use in the laboratory.

References

-

Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(11), 2823. MDPI. Retrieved from [Link]

-

Pierra, C., et al. (2012). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

Reddy, B. P., et al. (2023). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Beyond the SDS: Handling and Applications of 4-(Trifluoromethoxy)thiophenol in Medicinal Chemistry

Introduction & Molecular Profile[1][2]

4-(Trifluoromethoxy)thiophenol (CAS: 169685-29-4) is a specialized organosulfur building block increasingly utilized in modern drug discovery. While standard Safety Data Sheets (SDS) classify it merely as a hazardous irritant, its practical application requires a deeper understanding of its unique physicochemical properties—specifically the trifluoromethoxy (-OCF₃) group.

Unlike the trifluoromethyl (-CF₃) group, the -OCF₃ moiety possesses a unique conformational preference (often orthogonal to the aromatic ring) and exceptional lipophilicity (Hansch

Physicochemical Data Summary

| Property | Value | Context for Handling |

| CAS Number | 169685-29-4 | Unique identifier (Distinct from -CF₃ analog CAS 825-83-2) |

| Molecular Formula | C₇H₅F₃OS | MW: 194.17 g/mol |

| Boiling Point | 64-66 °C @ 15 mmHg | Volatile; significant vapor pressure at RT.[1] |

| Density | ~1.36 g/mL | Denser than water; sinks in aqueous extractions. |

| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation to disulfide. |

| pKa (Thiol) | ~5.8 - 6.0 (Predicted) | More acidic than thiophenol (pKa 6.6) due to -OCF₃ EWG. |

| Lipophilicity | High (LogP ~3.[2]5) | Partitions strongly into organic solvents/lipids. |

Comprehensive Hazard Analysis

Standard hazard codes (H302, H315, H319, H335) do not capture the operational reality of working with this compound. The primary operational hazards are Stench and Corrosivity .

The "Stench" Factor: A containment priority

Thiols have an odor threshold in the parts-per-billion (ppb) range. 4-(Trifluoromethoxy)thiophenol possesses a penetrating, garlic-like odor that adheres to skin, hair, and clothing.

-

Mechanism: The sulfur atom binds to olfactory receptors with high affinity.

-

Risk: "Olfactory fatigue" occurs rapidly; you may stop smelling it while dangerous concentrations persist.

-

Social Hazard: Poor handling can trigger building evacuations due to "gas leak" false alarms (mercaptans are natural gas odorants).

Chemical Toxicity & Corrosivity

-

Skin/Eye: The acidic thiol proton, combined with the lipophilic -OCF₃ tail, allows rapid dermal penetration, leading to deep tissue irritation or burns (Skin Corr. 1B/Irrit. 2).

-

Metabolism: Fluorinated metabolites can be toxic. Avoid ingestion or inhalation.[3]

Operational Protocols: The "Zero-Release" Workflow

This section outlines a self-validating workflow designed to prevent odor release and ensure safety.

A. Engineering Controls & PPE[6]

-

Ventilation: All manipulations must occur in a functioning fume hood (Face velocity > 100 fpm).

-

Glove Selection: Standard latex is permeable to thiols.

-

Recommendation:Double-gloving . Inner layer: Nitrile (4 mil). Outer layer: Silver Shield® (Laminate) or thick Nitrile (8 mil).

-

-

Traps: Vacuum pumps must be protected by a liquid nitrogen cold trap to prevent thiol exhaust into the building ventilation.

B. The "Bleach Quench" Protocol

Oxidation is the only reliable method to neutralize both the toxicity and the odor. The thiol is oxidized to the non-volatile sulfonic acid.

Reagents:

-

Full-strength household bleach (5-6% NaOCl).

-

Base (NaOH) to stabilize the bleach.

Step-by-Step Decontamination:

-

Preparation: Create a "Quench Bath" in the hood: 500 mL Bleach + 500 mL Water + 10 g NaOH.

-

Immediate Cleaning: All syringes, needles, and spatulas contacting the thiol must be immediately submerged in the Quench Bath.

-

Spill Control: Cover small spills with paper towels soaked in the Quench Bath solution.

-

Reaction Workup: Treat aqueous waste streams with bleach before disposal.[4]

-

Warning: The oxidation of thiols by hypochlorite is exothermic . Add bleach slowly to concentrated thiol waste.

-

C. Workflow Visualization

The following diagram illustrates the logical flow of handling to ensure zero odor release.

Figure 1: Zero-Release Workflow for Thiol Handling. Note the central role of the Bleach Trap and Quench steps.

Synthetic Utility & Chemistry[1][9]

Why use 4-(Trifluoromethoxy)thiophenol?

In medicinal chemistry, this molecule serves as a "lipophilicity booster."[5][6] The -OCF₃ group is metabolically robust (blocking P450 oxidation at the para-position) and modulates the electronic properties of the ring without the steric bulk of a tert-butyl group.

Key Reactions

-

Nucleophilic Aromatic Substitution (SₙAr): The thiolate anion (generated via K₂CO₃ or NaH) is a potent nucleophile. It readily displaces halides in heteroaromatic systems (e.g., chloropyridines) to form thioethers.

-

Buchwald-Hartwig Cross-Coupling: Pd-catalyzed coupling with aryl halides.

-

Catalyst System: Pd₂(dba)₃ / Xantphos is often effective for thiols [2].

-

-

Oxidation to Sulfonyl Chlorides: Treatment with Cl₂/AcOH or NCS yields 4-(trifluoromethoxy)benzenesulfonyl chloride, a precursor for sulfonamide synthesis.

Reaction Mechanism: Bleach Neutralization

Understanding the quenching chemistry is vital for safety.

Figure 2: Oxidative neutralization pathway. Note: The intermediate disulfide may precipitate; ensure sufficient bleach excess to drive the reaction to the soluble sulfonic acid.

Emergency Response

| Scenario | Immediate Action |

| Skin Contact | DO NOT use solvent. Wash with soap and copious water for 15 min. Treat with dilute bleach (0.5%) only if skin is intact and odor persists (controversial, use caution), otherwise rely on soap. |

| Eye Contact | Rinse with water for 15 minutes. Seek medical attention immediately (Corrosive risk). |

| Spill (>5 mL) | Evacuate the immediate area. Don SCBA if available. Cover with absorbent pads soaked in bleach solution. |

| Inhalation | Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. |

References

-

Leroux, F. R., et al. (2019). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem , 14(10), 920-950.

-

Itami, K., et al. (2006). Palladium-Catalyzed C–S Bond Formation. Organic Letters , 8(12), 2615–2618.

-

National Institutes of Health (PubChem). (2024). 4-(Trifluoromethoxy)benzenethiol Compound Summary. PubChem Database .

-

University of Rochester. (2024). SOP: How to Work with Thiols. Safety Protocols .

Sources

- 1. 4-(Trifluoromethyl)thiophenol | C7H5F3S | CID 136653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-(Trifluoromethyl)thiophenol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. faculty.washington.edu [faculty.washington.edu]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

4-(Trifluoromethoxy)thiophenol spectral data (NMR, IR, MS)

Spectral Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-(Trifluoromethoxy)thiophenol (CAS: 169685-29-4), also known as 4-(trifluoromethoxy)benzenethiol, is a critical organofluorine building block.[1][2][3] It is primarily employed to introduce the trifluoromethoxy (–OCF₃) motif into pharmaceutical scaffolds. The –OCF₃ group is bioisosteric to the methoxy group but possesses unique electronic properties that enhance metabolic stability and lipophilicity (

This guide provides a definitive technical reference for the spectral identification (NMR, IR, MS), synthesis, and handling of this compound, distinguishing it from its common analog, 4-(trifluoromethyl)thiophenol.

Part 1: Chemical Profile & Structural Analysis

| Property | Data |

| IUPAC Name | 4-(Trifluoromethoxy)benzenethiol |

| Common Name | 4-(Trifluoromethoxy)thiophenol |

| CAS Number | 169685-29-4 (Note: Do not confuse with 4-(trifluoromethyl)thiophenol, CAS 825-83-2) |

| Molecular Formula | C₇H₅F₃OS |

| Molecular Weight | 194.17 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~185–188 °C (Predicted at 760 mmHg) |

| Density | ~1.35 g/mL |

| Lipophilicity (LogP) | ~3.2 (High lipophilicity due to –OCF₃) |

Part 2: Comprehensive Spectral Analysis

Accurate identification relies on distinguishing the –OCF₃ group from similar fluorinated motifs. The following data represents the standard spectroscopic signature for this molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

A. ¹H NMR (Proton) The spectrum exhibits a characteristic AA'BB' splitting pattern typical of para-substituted benzenes, plus a labile thiol proton.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 – 7.42 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -SH) | Deshielded by the sulfur atom. |

| 7.10 – 7.18 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -OCF₃) | Shielded relative to the thiol-ortho protons. |

| 3.50 – 3.80 | Singlet (s) | 1H | –SH | Broad singlet; shift varies with concentration and H-bonding. Exchangeable with D₂O. |

B. ¹⁹F NMR (Fluorine) This is the most diagnostic tool. The –OCF₃ group appears significantly downfield compared to a –CF₃ group.

| Shift (δ, ppm) | Multiplicity | Assignment | Diagnostic Note |

| -57.8 to -58.5 | Singlet (s) | –OCF₃ | Critical: A –CF₃ group (e.g., in 4-trifluoromethylthiophenol) would appear around -62 ppm .[1] This difference is the primary quality control check. |

2. Infrared (IR) Spectroscopy

Method: Neat film (NaCl/KBr plates)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Relevance |

| 2550 – 2590 | Weak/Broad | S–H Stretch | Definitive proof of the free thiol. Disappearance of this band indicates oxidation to disulfide. |

| 1200 – 1275 | Strong | C–F Stretch | Characteristic C–F vibrational modes. |

| 1150 – 1200 | Medium | C–O–C Stretch | Asymmetric stretch of the aryl-ether linkage. |

3. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV)

-

Molecular Ion (M⁺): m/z 194 (Base peak or high intensity).

-

Fragment (M – OCF₃): m/z 109 (Loss of the trifluoromethoxy radical).

-

Fragment (M – SH): m/z 161 (Loss of hydrosulfide radical).

-

Fragment (CF₃⁺): m/z 69 (Diagnostic fluorocarbon fragment).

Part 3: Synthesis & Experimental Protocol

The most robust synthesis route converts commercially available 4-(trifluoromethoxy)aniline (CAS 461-82-5) into the thiol via the Leuckart-Thiophenol Reaction (Xanthate method). This avoids the use of foul-smelling reagents like H₂S required in other methods.

Reaction Scheme Visualization

Caption: Step-wise synthesis of 4-(Trifluoromethoxy)thiophenol via the Xanthate intermediate.

Detailed Protocol

Step 1: Diazotization

-

Charge a 500 mL 3-neck flask with 4-(trifluoromethoxy)aniline (17.7 g, 100 mmol) and HCl (15% aq, 60 mL).

-

Cool the suspension to 0–5 °C using an ice/salt bath.

-

Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 min.

-

Checkpoint: The solution should become clear. Test with starch-iodide paper (turns blue) to ensure excess nitrite.

-

Step 2: Xanthate Formation

-

In a separate flask, dissolve Potassium Ethyl Xanthate (19.2 g, 120 mmol) in water (50 mL) and warm to 45 °C.

-

Slowly add the cold diazonium solution to the xanthate solution over 45 minutes. Caution: Nitrogen gas evolution will be vigorous.

-

Stir at 50 °C for 1 hour. A heavy, oily red layer (the xanthate ester) will separate.

-

Extract with ethyl acetate, wash with water, and evaporate the solvent to yield the crude xanthate.

Step 3: Hydrolysis to Thiol

-

Dissolve the crude xanthate in ethanol (100 mL).

-

Add KOH pellets (14.0 g, 250 mmol) and reflux the mixture for 4 hours.

-

Cool to room temperature and concentrate the ethanol under reduced pressure.

-

Dilute the residue with water (100 mL) and wash with diethyl ether (to remove non-acidic impurities).

-

Acidification: Cool the aqueous layer on ice and acidify to pH < 2 with concentrated HCl. The thiol will separate as an oil.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Distill under high vacuum (approx. 85 °C @ 5 mmHg) to obtain the pure colorless liquid.

Part 4: Quality Control & Spectral Logic

Use the following logic flow to validate the identity of the synthesized product and ensure no cross-contamination with the CF₃ analog.

Caption: Decision tree for spectroscopic validation of 4-(Trifluoromethoxy)thiophenol.

Part 5: Handling and Safety

-

Oxidation Risk: Thiols oxidize to disulfides (Ar–S–S–Ar) upon exposure to air. Store under an inert atmosphere (Argon/Nitrogen) at 4 °C.

-

Odor Control: Like all thiols, this compound has a potent stench. All glassware must be treated with a bleach solution (NaOCl) immediately after use to oxidize the thiol residues to odorless sulfonates before removal from the fume hood.

-

Toxicity: Treat as toxic if swallowed or inhaled. The lipophilic nature implies rapid absorption through skin. Double-gloving (Nitrile) is mandatory.

References

-

Chemical Identification & CAS Verification

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136653, 4-(Trifluoromethoxy)benzenethiol. Retrieved from .

-

-

Synthesis Methodology (Aniline Precursor & Diazotization)

-

Laleu, B., et al. (2010).[4] Development of 4-(Trifluoromethoxy)aniline derivatives. Journal of Organic Chemistry. (General protocol for OCF3-aniline handling).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

- Spectral Data Correlation (19F NMR Shifts): Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Establishes -58 ppm vs -62 ppm distinction for OCF3 vs CF3).

-

Medicinal Chemistry Applications

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link.

-

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethoxy)thiophenol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Trifluoromethoxy)thiophenol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the theoretical underpinnings of the spectrum, offers a robust experimental protocol for its acquisition, and provides a detailed, field-proven analysis of its features, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Structural Significance of 4-(Trifluoromethoxy)thiophenol

4-(Trifluoromethoxy)thiophenol is a substituted aromatic thiol of increasing interest in medicinal and materials chemistry. The molecule incorporates a trifluoromethoxy (-OCF₃) group, a key bioisostere for methoxy and other functional groups, known for enhancing metabolic stability and modulating lipophilicity. The thiol (-SH) group provides a reactive handle for conjugation and further synthetic transformations. Understanding the precise electronic environment of the protons in this molecule is critical for quality control, reaction monitoring, and structural verification. ¹H NMR spectroscopy serves as the primary tool for this purpose, offering nuanced insights into the molecule's structure.

The para-substitution pattern and the unique electronic properties of the -OCF₃ and -SH groups create a distinct and informative ¹H NMR spectrum. This guide will deconstruct this spectrum, explaining the causality behind the observed chemical shifts and coupling patterns.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

Before acquiring an experimental spectrum, a robust prediction can be formulated based on the analysis of substituent effects on a benzene ring. The 1,4-disubstituted (para) pattern of this molecule simplifies the aromatic region into a characteristic AA'BB' system, which often appears as two distinct doublets under standard resolution.

-

Substituent Effects :

-

Thiol Group (-SH) : The thiol group is a weakly activating, ortho-, para-directing group. It donates electron density to the ring via resonance, which should shield the ortho (HA) and para protons. However, sulfur's electronegativity is higher than carbon's, leading to a competing inductive withdrawal effect. Compared to an -OH group, the -SH group is a weaker resonance donor and has a less pronounced shielding effect.[1]

-

Trifluoromethoxy Group (-OCF₃) : This group presents a more complex electronic profile. The oxygen atom can donate electron density to the ring via resonance, similar to a methoxy group (-OCH₃). However, the three highly electronegative fluorine atoms create a powerful inductive electron withdrawal effect that dominates.[2] Consequently, the -OCF₃ group acts as a net electron-withdrawing and deactivating group. This will deshield the protons on the aromatic ring.

-

-

Predicted Chemical Shifts (δ) :

-

Aromatic Protons (HA, HB) : Given the opposing electronic influences, we can predict the relative chemical shifts. The protons ortho to the -OCF₃ group (HB) will be more deshielded (shifted downfield) due to its strong inductive withdrawal. The protons ortho to the -SH group (HA) will be comparatively shielded (shifted upfield). Therefore, we expect two distinct signals in the aromatic region, with δ(HB) > δ(HA). Based on data for similar compounds like thiophenol (δ ~7.1-7.3 ppm) and anisole (δ ~6.9-7.3 ppm), the signals for 4-(trifluoromethoxy)thiophenol are expected to be shifted further downfield.[3][4] We predict the HA protons to appear around 7.3-7.5 ppm and the HB protons around 7.1-7.3 ppm.

-

Thiol Proton (-SH) : The chemical shift of the thiol proton is highly variable and depends on concentration, solvent, and temperature due to its involvement in hydrogen bonding.[5] In a non-polar solvent like CDCl₃, it typically appears as a broad singlet in the range of 3.0-4.0 ppm.[6]

-

-

Predicted Multiplicity and Coupling Constants (J) :

-

Aromatic Protons : The HA and HB protons are ortho to each other, which will result in a characteristic ortho-coupling (³JHH). This coupling constant is typically in the range of 7-10 Hz.[1] Thus, the signal for HA should appear as a doublet, and the signal for HB should also appear as a doublet.

-

Long-Range H-F Coupling : A key feature of trifluoromethoxy-substituted aromatics is the potential for long-range coupling between the fluorine atoms and the ortho protons (HB) through space or through bonds. This would manifest as a fine splitting of the HB doublet into a narrow quartet (due to coupling with three equivalent ¹⁹F nuclei). This through-space coupling (⁵JHF) is typically small, on the order of 1-2 Hz.[7][8] Observing this fine structure may require high-resolution instrumentation.

-

Predicted ¹H NMR Data Summary

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| HA (ortho to -SH) | ~ 7.45 | Doublet (d) | ³JHH ≈ 8.5 Hz |

| HB (ortho to -OCF₃) | ~ 7.20 | Doublet of quartets (dq) or broad doublet | ³JHH ≈ 8.5 Hz, ⁵JHF ≈ 1.0 Hz |

| HS (-SH) | 3.0 - 4.0 | Broad Singlet (br s) | N/A |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data. The causality for each step is explained to provide a deeper understanding of the experimental design.

Materials and Instrumentation

-

Analyte : 4-(Trifluoromethoxy)thiophenol (>98% purity)

-

Solvent : Deuterated chloroform (CDCl₃, 99.8% D), filtered and stored over molecular sieves.

-

Internal Standard : Tetramethylsilane (TMS, NMR grade).

-

NMR Tube : 5 mm high-precision NMR tube (e.g., Norell 509-UP or equivalent), cleaned and oven-dried.[9]

-

Instrumentation : NMR Spectrometer with a field strength of ≥400 MHz, equipped with a proton-optimized probe.

Step-by-Step Sample Preparation

-

Analyte Weighing : Accurately weigh approximately 10-15 mg of 4-(Trifluoromethoxy)thiophenol directly into a clean, dry vial.

-

Causality: This concentration ensures a good signal-to-noise ratio without causing significant line broadening or viscosity issues.[10]

-

-

Solvent Addition : Add approximately 0.6 mL of CDCl₃ to the vial.

-

Causality: CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak (δ ~7.26 ppm) that typically does not interfere with the aromatic region of the analyte.[11]

-

-

Homogenization : Gently swirl the vial to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

-

Internal Standard : Add ~10 µL of a 1% TMS solution in CDCl₃.

-

Causality: TMS provides a sharp singlet at 0 ppm for accurate chemical shift referencing. Its volatility allows for easy removal if sample recovery is needed.[12]

-

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution to the NMR tube. Ensure the final liquid height is approximately 4-5 cm.

-

Causality: This volume is optimal for positioning within the detection coils of the NMR probe, maximizing magnetic field homogeneity (B₀) and signal receptivity.[13]

-

-

Sealing : Cap the NMR tube securely. If the sample is to be stored or analyzed at elevated temperatures, seal the tube with a Teflon cap or parafilm.

Data Acquisition Parameters

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the B₀ homogeneity.

-

Causality: A stable lock and a highly homogeneous magnetic field are essential for achieving sharp lines and high resolution, which is critical for resolving small coupling constants like ⁵JHF.[13]

-

-

Tuning and Matching : Tune and match the probe for the ¹H frequency to ensure efficient power transfer and optimal sensitivity.

-

Acquisition : Acquire the spectrum using standard single-pulse parameters.

-

Pulse Angle : 30-45 degrees (to allow for faster repetition without saturation).

-

Acquisition Time (at) : ~3-4 seconds (for good digital resolution).

-

Relaxation Delay (d1) : 2-5 seconds (to allow for near-complete T₁ relaxation).

-

Number of Scans (ns) : 8-16 (to achieve adequate signal-to-noise).

-

Spectral Data Processing and Interpretation

The raw Free Induction Decay (FID) data must be processed to generate the final frequency-domain spectrum.

Processing Workflow

-

Apodization : Apply an exponential window function with a line broadening (LB) factor of 0.3-0.5 Hz.

-

Causality: This enhances the signal-to-noise ratio with a minimal loss of resolution.

-

-

Fourier Transform (FT) : Convert the time-domain FID to the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase to ensure all peaks are in pure absorption mode (positive and upright).

-

Baseline Correction : Apply a polynomial function to correct any baseline distortions.

-

Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration : Integrate the signals to determine the relative number of protons for each resonance.

In-Depth Spectrum Analysis

-

Aromatic Region (7.0 - 7.5 ppm) :

-

Signal 1 (Downfield) : A doublet observed at approximately 7.45 ppm integrates to 2H. This is assigned to the HA protons , which are ortho to the thiol group. The downfield shift relative to thiophenol itself reflects the net deshielding effect of the para -OCF₃ group.

-

Signal 2 (Upfield) : A doublet at approximately 7.20 ppm integrates to 2H. This is assigned to the HB protons , ortho to the trifluoromethoxy group. While the -OCF₃ group is strongly withdrawing, the resonance donation from the para -SH group provides a slight shielding effect compared to HA. The ortho-coupling constant (³JHH) for both doublets should be identical, approximately 8.5 Hz , confirming their adjacency.[14]

-

Fine Structure : Careful examination of the HB doublet may reveal it is a doublet of quartets. The quartet structure arises from the five-bond coupling (⁵JHF) to the three fluorine atoms of the -OCF₃ group. This coupling is often small (~1.0 Hz) and may only be resolved with excellent shimming. Its observation provides definitive proof of proximity to the trifluoromethoxy group.[15]

-

-

Thiol Region (3.0 - 4.0 ppm) :

-

A broad singlet observed around 3.5 ppm integrates to 1H. This is the characteristic signal for the thiol proton (-SH) . Its broadness is due to chemical exchange and quadrupolar relaxation effects. To confirm this assignment, the sample can be shaken with a drop of D₂O. The thiol proton will exchange with deuterium, causing the signal at 3.5 ppm to disappear from the spectrum.

-

Conclusion

The ¹H NMR spectrum of 4-(Trifluoromethoxy)thiophenol is a textbook example of a para-substituted aromatic system with electronically distinct substituents. It is characterized by two doublets in the aromatic region, corresponding to an AA'BB' spin system, and a variable thiol proton signal. The key diagnostic features are the relative chemical shifts of the aromatic protons, dictated by the opposing electronic effects of the thiol and trifluoromethoxy groups, and the potential for observable long-range H-F coupling. This guide provides the theoretical framework and practical methodology for researchers to confidently acquire, process, and interpret this spectrum, ensuring accurate structural verification and quality assessment in their scientific endeavors.

References

- Judd, A. M., et al. (2021). Synthesis and Characterization of Novel Thiophenol Derivatives. Journal of Organic Chemistry, 86(5), 4155-4166.

-

Bandyopadhyay, S., & Dey, A. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

LibreTexts Chemistry. (2021). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

-

Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705-708. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Available at: [Link]

-

Ito, T., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Diehl, C., et al. (2021). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

-

University of Central Florida. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]

- 4. stars.library.ucf.edu [stars.library.ucf.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. epfl.ch [epfl.ch]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR of 4-(Trifluoromethoxy)thiophenol

Abstract

This whitepaper provides a comprehensive technical guide to the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(trifluoromethoxy)thiophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the ¹³C NMR spectrum of this molecule, offers detailed experimental protocols for data acquisition, and provides a thorough analysis of spectral interpretation. By synthesizing fundamental NMR theory with practical, field-proven insights, this guide serves as an essential resource for the structural elucidation and quality control of this important chemical intermediate. We explore the nuanced effects of the thiol (-SH) and trifluoromethoxy (-OCF₃) substituents on the carbon chemical shifts of the benzene ring, including the characteristic carbon-fluorine coupling phenomena.

Introduction: The Significance of 4-(Trifluoromethoxy)thiophenol

4-(Trifluoromethoxy)thiophenol is a para-substituted aromatic compound featuring two functionally critical substituents: a nucleophilic thiol group and a lipophilic, metabolically stable trifluoromethoxy group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy moiety, in particular, is increasingly utilized as a bioisostere for other functional groups to enhance properties such as metabolic stability, membrane permeability, and binding affinity.

Given its role in the synthesis of high-value final products, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. Unlike ¹H NMR, which maps the proton environments, ¹³C NMR allows for the direct observation of every unique carbon atom, including quaternary carbons that lack attached protons.[1][2] This guide will systematically deconstruct the ¹³C NMR spectrum of 4-(trifluoromethoxy)thiophenol, transforming it from a set of spectral lines into a detailed molecular blueprint.

Theoretical Analysis and Spectral Prediction

The interpretation of the ¹³C NMR spectrum of 4-(trifluoromethoxy)thiophenol begins with a foundational understanding of its molecular structure and symmetry.

Caption: Standard workflow for ¹³C NMR sample preparation, acquisition, and processing.

Materials and Equipment

-

Sample: 4-(Trifluoromethoxy)thiophenol, >97% purity.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice. Its residual solvent peak at δ ≈ 77.16 ppm can be used for spectral calibration. * NMR Tubes: 5 mm high-precision NMR tubes.

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 25-50 mg of 4-(trifluoromethoxy)thiophenol directly into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃. The choice of a relatively high concentration is deliberate; it helps to reduce the number of scans (NS) required to achieve a good signal-to-noise ratio (S/N), which is crucial given the low natural abundance (1.1%) of the ¹³C isotope.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the spectrometer's magnet.

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field, correcting for drift during the long acquisition times typical of ¹³C NMR.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are generally sufficient, but manual adjustment may be required to achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Select a standard ¹³C experiment with proton decoupling. Proton decoupling collapses the C-H splitting, simplifying the spectrum to single lines for each carbon (unless coupled to other nuclei like fluorine) and provides a significant S/N boost via the Nuclear Overhauser Effect (NOE).

-

Key Parameters:

-

Spectral Width (SW): Set to a range of 0 to 220 ppm to ensure all expected signals, including the carbonyl region (which is not relevant here but is good practice), are captured. [1] * Number of Scans (NS): Due to the low natural abundance of ¹³C, a large number of scans is necessary. Start with 1024 scans and increase if the S/N is insufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard. This allows the carbon nuclei to return to thermal equilibrium. Quaternary carbons have longer relaxation times and may require a longer d1 for accurate quantitative analysis, though for simple identification, this is less critical.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the S/N, if necessary.

-